![molecular formula C20H17FN2O3S B3020629 (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-30-9](/img/structure/B3020629.png)

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

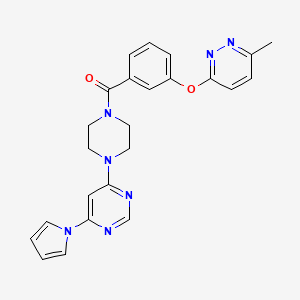

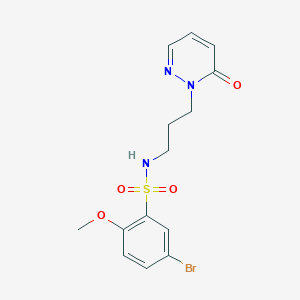

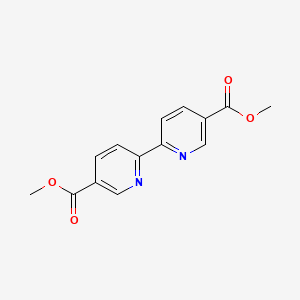

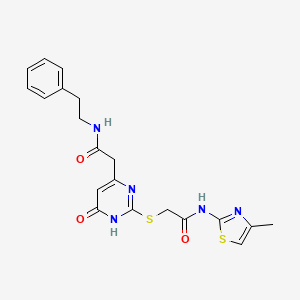

The synthesis of novel sulfonamide compounds has been a subject of interest due to their potential biological activities. In the first study, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods, including Density Functional Theory (DFT), were used to compare the experimental results, providing a comprehensive understanding of the compound's structure and properties .

In the second study, a series of novel sulfonamides were synthesized starting with 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which was prepared from the condensation of an acetophenone derivative with 2-cyanoacetohydrazide. Further reactions with various aldehydes and compounds like malononitrile and ethyl cyanoacetate led to the formation of different sulfonamide derivatives. These compounds were then evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was investigated using computational studies. For PY4DA, DFT calculations were performed to predict the FTIR spectra, and the 1HNMR spectra were calculated using the standard GIAO method. UV-Vis spectra were also calculated using Time-Dependent Density Functional Theory (TD-DFT). These computational studies provided insights into the electronic structure and potential reactivity of the compound .

In the second study, molecular docking was performed against dihydrofolate reductase (DHFR) to assess the potential of the synthesized sulfonamides as inhibitors. The Molecular Operating Environment (MOE) software was used for virtual screening, indicating that some of the synthesized compounds could be suitable inhibitors against the DHFR enzyme with further modification .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were based on condensation reactions, which are typical in the formation of sulfonamide linkages. The interaction of the intermediate compounds with different aldehydes and active methylene compounds led to the formation of a variety of sulfonamide derivatives with potential biological activities. These reactions were carefully designed to yield compounds with specific structural features that could enhance their biological efficacy .

Physical and Chemical Properties Analysis

The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for understanding the pharmacokinetic behavior of the compound and its potential as a drug candidate .

The antimicrobial activity of the compounds was studied using the disk well diffusion method, and the results were promising, with some compounds showing better activity than standard drugs. The antitumor activities of the compounds were evaluated against MCF-7 cell lines using the MTT assay, and several compounds exhibited better activity than the reference drug Doxorubicin. These findings suggest that the synthesized sulfonamides have significant potential as anticancer and antimicrobial agents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-15-2-4-16(5-3-15)12-13-27(24,25)23-18-8-11-20(22-14-18)26-19-9-6-17(21)7-10-19/h2-14,23H,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNYBXGQKTWQEY-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)

![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)

![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)